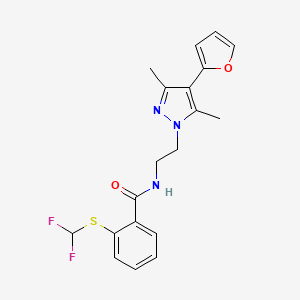

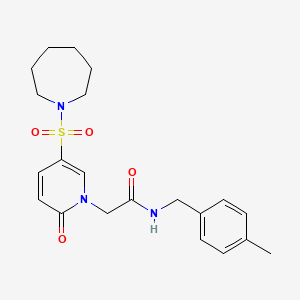

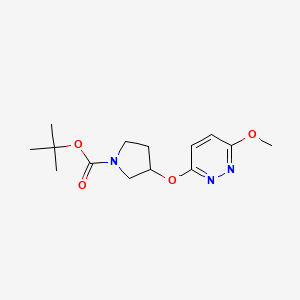

![molecular formula C20H20N2O3S B2390509 N-[4-(2,5-ジメチルフェニル)-1,3-チアゾール-2-イル]-3,4-ジメトキシベンズアミド CAS No. 312608-53-0](/img/structure/B2390509.png)

N-[4-(2,5-ジメチルフェニル)-1,3-チアゾール-2-イル]-3,4-ジメトキシベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide, commonly known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzamide derivatives and has been shown to possess a wide range of biological activities.

作用機序

DMXB-A exerts its pharmacological effects by modulating the activity of nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the central nervous system. This compound has been shown to act as a partial agonist of α7 nAChRs, which are involved in various physiological processes, including learning and memory, inflammation, and pain perception.

Biochemical and Physiological Effects:

DMXB-A has been shown to possess a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pro-inflammatory cytokine production, and the reduction of oxidative stress. This compound has also been shown to enhance cognitive function, reduce pain perception, and improve motor coordination.

実験室実験の利点と制限

DMXB-A has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, this compound also has some limitations, including its relatively low solubility and stability, which may affect its bioavailability and efficacy.

将来の方向性

There are several potential future directions for the study of DMXB-A, including the development of more potent and selective analogs, the investigation of its therapeutic potential in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of DMXB-A in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.

合成法

DMXB-A can be synthesized by a multi-step process that involves the condensation of 2,5-dimethylthiophene-3-carboxylic acid with 4-amino-2-methoxybenzoic acid, followed by the reaction with thionyl chloride and 2-amino-5-methylthiazole. The final product is obtained by the reaction of the intermediate with 3,4-dimethoxybenzoyl chloride.

科学的研究の応用

- 研究者らは、この化合物の抗菌の可能性を探求してきました。具体的には、多剤耐性グラム陽性病原菌に対する有望な活性を示しています。in vitro試験では、メチシリンおよびテジゾリド/リネゾリド耐性黄色ブドウ球菌(S. aureus)株に対する有効性が実証されました。さらに、バンコマイシン耐性エンテロコッカス・フェシウムに対して好ましい活性を示しました .

- この化合物は、広範囲の抗真菌活性も示しました。特に、薬剤耐性カンジダ株に対して有効でした。特に、ある誘導体は、フルコナゾールと比較してカンジダ・オーリスに対する活性がより高くなりました .

- N-(4-(2,5-ジメチルフェニル)チアゾール-2-イル)-3,4-ジメトキシベンズアミドは、複素環化合物のビルディングブロックとして研究されてきました。そのユニークな構造により、多様な複素環の合成における貴重な前駆体となっています .

- この化合物は、ホルミル化反応に関与し、共鳴安定化中間体の形成につながります。これらの反応は、有機合成および創薬において不可欠です .

- アミドのβ断片化を含む経路が探求されています。これらの経路は、ジフェニルメチリウムカチオンラジカルの形成につながり、これらは興味深い質量電荷比を持ちます .

- N-(4-(2,5-ジメチルフェニル)チアゾール-2-イル)-3,4-ジメトキシベンズアミドは、さまざまな合成プロセスにおいて汎用性の高いシントンとして機能します。アミノ化、メチレン基の組み込み、その他の変換に使用されています .

抗菌活性

抗真菌特性

複素環合成

ホルミル化反応

アミド断片化経路

汎用性の高いシントン

特性

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-12-5-6-13(2)15(9-12)16-11-26-20(21-16)22-19(23)14-7-8-17(24-3)18(10-14)25-4/h5-11H,1-4H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVYWXIMOSVMRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

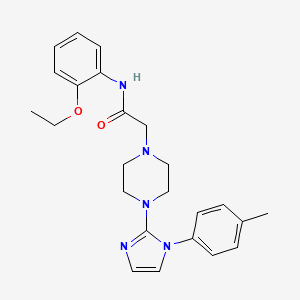

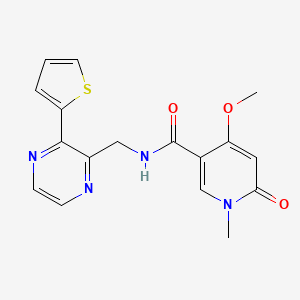

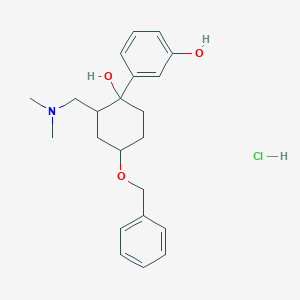

![Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate](/img/structure/B2390427.png)

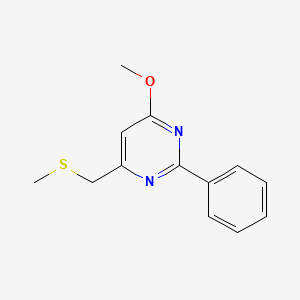

![Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2390432.png)

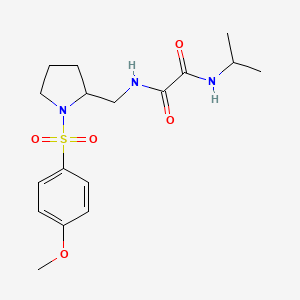

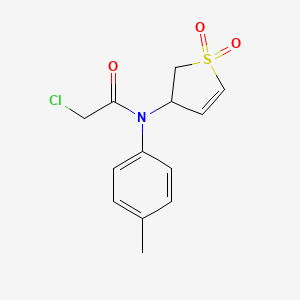

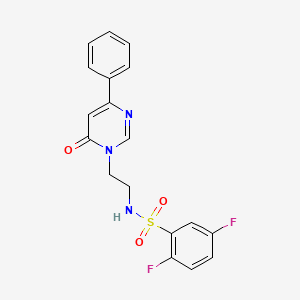

![2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one](/img/structure/B2390443.png)